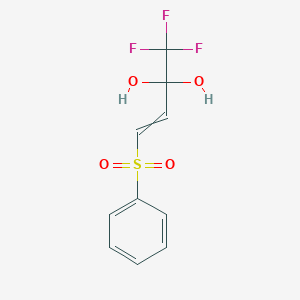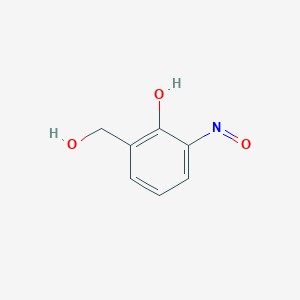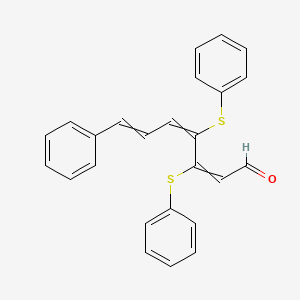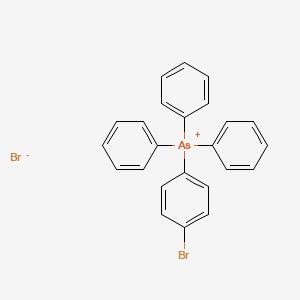
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol is an organosulfur compound characterized by the presence of a benzenesulfonyl group attached to a trifluorobutene diol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol typically involves the reaction of benzenesulfonyl chloride with a suitable trifluorobutene diol precursor. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride . This intermediate is then reacted with the trifluorobutene diol under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenesulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging applications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol involves its interaction with specific molecular targets. For example, sulfonyl fluorides, a related class of compounds, act by reacting with the hydroxyl group of serine residues in enzymes to form a stable sulfonyl enzyme derivative . This interaction can inhibit the activity of serine proteases and other enzymes, making the compound useful in biochemical studies and drug development.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonyl functionality but lacking the trifluorobutene diol structure.
4-(2-Aminoethyl)benzenesulfonyl fluoride: A related compound used as a serine protease inhibitor.
Uniqueness
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol is unique due to the presence of both the benzenesulfonyl group and the trifluorobutene diol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
202074-35-9 |
|---|---|
Fórmula molecular |
C10H9F3O4S |
Peso molecular |
282.24 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol |
InChI |
InChI=1S/C10H9F3O4S/c11-10(12,13)9(14,15)6-7-18(16,17)8-4-2-1-3-5-8/h1-7,14-15H |
Clave InChI |
BGEZDULKRPRIDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C=CC(C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12584499.png)
![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)



![({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol](/img/structure/B12584530.png)

![Silane, trichloro[(1-phenylethenyl)oxy]-](/img/structure/B12584567.png)
![1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene](/img/structure/B12584575.png)


![5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol](/img/structure/B12584588.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12584590.png)
![3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid](/img/structure/B12584596.png)
